替格瑞普拉赞
概述
科学研究应用
化学: 特高拉赞用于研究与酸相关的反应和开发新的酸阻滞剂。
生物学: 关于特高拉赞的研究包括其对胃酸分泌的影响及其在治疗胃肠道疾病中的潜在作用。
医学: 特高拉赞正在研究其在治疗胃食管反流病、胃溃疡和幽门螺旋杆菌感染中的治疗潜力。
工业: 特高拉赞用于制药行业开发新药和制剂。
作用机制
生化分析
Biochemical Properties
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of the proton-pump inhibitors as Tegoprazan does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Cellular Effects
Tegoprazan exhibits its antisecretory effects by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . It also significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .
Molecular Mechanism
Tegoprazan works by directly inhibiting H+/K+‐ATPase in a reversible and K+‐competitive way . This is different from proton-pump inhibitors, which require conversion into an active form . Tegoprazan is an acid-resistant weak base, allowing it to remain in the highly acidic canaliculi of gastric parietal cells .
Temporal Effects in Laboratory Settings
Tegoprazan reached a mean T max at 0.5 to 1.5 h after dosing, and the mean elimination half-life (t 1/2) was 3.65 to 5.39 h . C max and AUC last exhibited a dose-dependent increase .
Dosage Effects in Animal Models
In a GERD model, Tegoprazan showed a dose-dependent efficacy for the inhibition of esophageal injury and gastric acid secretion with an ED50 of 2.0 mg/kg, which is 15 times more potent than that of esomeprazole .
Metabolic Pathways
Tegoprazan is mainly metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathway of Tegoprazan is in the liver, and a negligible amount is excreted by urine .
Transport and Distribution
Tegoprazan’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels .
Subcellular Localization
Tegoprazan is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This unique localization allows Tegoprazan to exert its effects directly on the H+/K+‐ATPase, which is crucial for acid secretion .
准备方法
合成路线和反应条件
特高拉赞的制备涉及多个步骤,从核心结构(S)-4-((5,7-二氟色满-4-基)氧基)-N,N,2-三甲基-1H-苯并[d]咪唑-6-甲酰胺的合成开始。 合成路线通常包括以下步骤 :
色满环的形成: 这涉及在特定条件下使适当的起始材料反应以形成色满环结构。
二氟基团的引入: 进行氟化反应以在色满环的所需位置引入二氟基团。
与苯并咪唑偶联: 然后将色满环与苯并咪唑衍生物偶联,形成特高拉赞的核心结构。
最终修饰: 进行额外的化学修饰以引入甲酰胺基团和其他所需官能团。
工业生产方法
在工业生产中,特高拉赞的制备方法经过优化以确保高产率和纯度。 该工艺涉及易于获得的原料,少量的合成步骤,操作简单,反应条件温和,产率高 . 工业生产方法旨在可扩展且适合大规模生产。
化学反应分析
反应类型
特高拉赞经历各种化学反应,包括:
氧化: 特高拉赞可以在氧化剂存在下,特别是强氧化剂的存在下进行氧化反应。
还原: 可以进行还原反应以修饰特高拉赞分子内的特定官能团。
取代: 取代反应很常见,其中分子内的特定原子或基团被其他原子或基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在适当的条件下使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会产生特高拉赞的氧化衍生物,而还原反应可能会产生该化合物的还原形式。
相似化合物的比较
特高拉赞与其他类似化合物,特别是其他钾离子竞争性酸阻滞剂(P-CAB)如沃诺拉赞和非索拉赞进行比较 . 主要区别和相似之处包括:
类似化合物的列表
- 沃诺拉赞
- 非索拉赞
- 替那普拉唑
- AGN 201904-Z
特高拉赞的独特之处在于其特定的化学结构及其提供胃酸pH值持续控制的能力,使其成为钾离子竞争性酸阻滞剂类药物中的宝贵补充。
属性
IUPAC Name |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQCDHNPDMGSL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
942195-55-3 | |
Record name | Tegoprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEGOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tegoprazan and how does it work?
A: Tegoprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, Tegoprazan's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].
Q2: How does Tegoprazan compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?
A: Tegoprazan has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].
Q3: What are the advantages of Tegoprazan over PPIs in terms of pharmacokinetic properties?
A: Tegoprazan demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].
Q4: How does food intake affect the pharmacokinetics of Tegoprazan?
A: While food may delay the absorption of Tegoprazan, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that Tegoprazan can be administered without strict regard to meal times [].
Q5: How does Tegoprazan interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?
A: Tegoprazan is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase Tegoprazan exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease Tegoprazan levels []. Dosage adjustments may be necessary when Tegoprazan is used concurrently with strong CYP3A4 modulators [, ].
Q6: Are there any potential drug-drug interactions with Tegoprazan and amoxicillin/clarithromycin?
A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of Tegoprazan with amoxicillin and clarithromycin can alter Tegoprazan's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].
Q7: Has Tegoprazan shown any potential for drug-drug interactions with atorvastatin?
A: Studies indicate that, unlike vonoprazan (another P-CAB), Tegoprazan does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between Tegoprazan and atorvastatin compared to vonoprazan [].
Q8: What is the current research on Tegoprazan's potential beyond acid-related diseases?
A: Recent studies suggest that Tegoprazan may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。